Cantleyine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry plays a pivotal role in the discovery and development of new chemical entities with therapeutic potential. mdpi.comnih.govgoogle.com Natural products, derived from living organisms, represent a rich source of structurally diverse and biologically active compounds. Alkaloids, a broad class of nitrogenous heterocyclic metabolites, are particularly fundamental in organic chemistry and synthetic drug discovery due to their structural diversity and bioactivity. mdpi.comweebly.com The pyridine (B92270) structure, a key feature of many alkaloids, is a prized scaffold in medicinal chemistry and is widely found in various natural products and bioactive molecules. mdpi.comnih.gov Cantleyine, as a natural product, contributes to this vast reservoir of compounds, offering insights into complex biosynthetic pathways and potential applications.

Classification of this compound as a Monoterpene Pyridine Alkaloid

This compound is classified as a monoterpene pyridine alkaloid (MTPA). smolecule.comnih.govmdpi.comnih.govmetabolomicsworkbench.orgmitoproteome.orgmitoproteome.org Monoterpene pyridine alkaloids are a group of alkaloids derived from iridoid glycosides (IGs), which are monoterpenes primarily found in plants. mdpi.comresearchgate.netnih.govresearchgate.net A defining characteristic of MTPAs, including this compound, is the presence of a pyridine ring in their common molecular structure, with many also possessing a cyclopenta[c]pyridine skeleton. mdpi.comresearchgate.netnih.gov

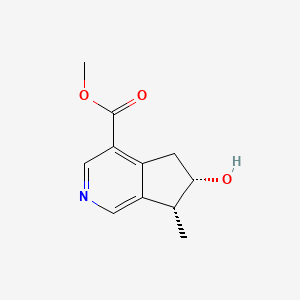

The IUPAC name for this compound is methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate. smolecule.comjst.go.jpcdutcm.edu.cnnih.gov Its structure is characterized by this unique cyclopenta[c]pyridine framework, which incorporates the essential pyridine ring, contributing to its classification within this specific alkaloid subgroup. smolecule.comnih.gov

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | smolecule.comjst.go.jpcdutcm.edu.cnnih.gov |

| Molecular Weight | 207.23 g/mol | smolecule.comjst.go.jpcdutcm.edu.cnnih.gov |

| IUPAC Name | methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate | smolecule.comjst.go.jpcdutcm.edu.cnnih.gov |

| PubChem CID | 442515 | cdutcm.edu.cnnih.govmetabolomicsworkbench.orgmitoproteome.orgmitoproteome.orgnih.gov |

Significance of this compound in Chemical and Biological Research

This compound holds significance in both chemical and biological research due to its unique structure and reported bioactivities. Research indicates that this compound exhibits significant biological activity, particularly in the context of central nervous system modulation. smolecule.com It has been reported to inhibit calcium ion influx through voltage-gated calcium channels, leading to spasmolytic effects on vascular and visceral smooth muscles. smolecule.commdpi.comnih.govresearchgate.netjipb.net This mechanism suggests its potential as a subject for further pharmacological investigation. smolecule.com

Furthermore, this compound's structure allows for interactions with various neurotransmitter receptors, including activity at nicotinic acetylcholine (B1216132) receptors, which are crucial for synaptic transmission. smolecule.comnih.gov This interaction highlights its role in neuropharmacology and its potential as a valuable compound in studies aimed at understanding the mechanisms of action of pyridine alkaloids and their effects on neurotransmission. smolecule.com

This compound has been isolated from the roots of Strychnos trinervis, where its spasmolytic properties were noted. mdpi.comnih.govresearchgate.netdntb.gov.ua It has also been identified as one of the chemical constituents of Winchia calophylla, a plant known for its anti-cough and anti-asthmatic properties in traditional medicine. In studies on W. calophylla, this compound, alongside other compounds like loganin (B1675030) and paeonol, demonstrated a moderate relaxation effect on isolated smooth muscles of guinea-pig tracheal spirals and lung strips, suggesting its contribution to the plant's bronchodilator activity. jipb.net

Chemically, this compound, like other alkaloids, can undergo various reactions, including acid-base reactions where it can act as a Brønsted acid, nucleophilic substitution reactions involving the nitrogen atom in the pyridine ring, and oxidation-reduction reactions that can alter its functional groups and lead to the formation of derivatives. smolecule.com These chemical properties make it an interesting target for synthetic chemists and for exploring its derivatives in chemical biology.

Table 2: Reported Biological Activities and Plant Sources of this compound

| Biological Activity | Plant Source(s) | Source |

| Inhibition of calcium ion influx (spasmolytic effects) | Strychnos trinervis | smolecule.commdpi.comnih.govresearchgate.net |

| Interaction with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) | Not explicitly linked to a specific plant source for this activity in the provided text. | smolecule.comnih.gov |

| Moderate relaxation effect on isolated smooth muscles (bronchodilator activity) | Winchia calophylla | jipb.net |

| Isolated from | Ortbocarpus luteus, Dipsacus inermis, Dipsacus asperoides | smolecule.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30333-81-4 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10+/m1/s1 |

InChI Key |

MJGLQDXKEOEIFB-LDWIPMOCSA-N |

SMILES |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

Isomeric SMILES |

C[C@H]1[C@H](CC2=C(C=NC=C12)C(=O)OC)O |

Canonical SMILES |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

Synonyms |

cantleyine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cantleyine

Plant Sources and Distribution of Cantleyine

This compound has been detected in a diverse range of plant species, indicating its broad, albeit specific, distribution.

The root bark of Strychnos trinervis, a species belonging to the Loganiaceae family, is recognized as a primary source of this compound. newdrugapprovals.orgfishersci.canih.govmpg.derssing.com Specifically, a form identified as this compound II has been isolated from this plant. newdrugapprovals.org Additionally, the root bark of Strychnos potatorum has also been reported to contain this compound. wikipedia.orgnih.gov

This compound has been successfully isolated from the bark of Rauvolfia reflexa, a plant within the Apocynaceae family. cdutcm.edu.cn Its presence was specifically noted in the methanolic crude extract of this plant.

The compound this compound has also been identified in Scaevola racemigera (Goodeniaceae). wikipedia.org It has been observed that the use of ammonia (B1221849) during the extraction process from Scaevola racemigera can lead to the detection of this compound. wikipedia.org

This compound has been reported in species of the Dipsacus genus, including Dipsacus inermis and Dipsacus asperoides. thegoodscentscompany.com Dipsaci Radix, which refers to the dried roots of Dipsacus asperoides C.Y.Cheng & T.M. Ai, is a traditional source where this compound has been found.

The following table summarizes the known plant sources of this compound:

| Plant Species | Family | Plant Part (if specified) | References |

| Strychnos trinervis | Loganiaceae | Root bark | newdrugapprovals.orgfishersci.canih.govmpg.derssing.com |

| Strychnos potatorum | Loganiaceae | Root bark | wikipedia.orgnih.gov |

| Rauvolfia reflexa | Apocynaceae | Bark, Leaves | cdutcm.edu.cn |

| Scaevola racemigera | Goodeniaceae | Whole plant (implied) | wikipedia.org |

| Dipsacus inermis | Dipsacaceae | - | thegoodscentscompany.com |

| Dipsacus asperoides (Dipsaci Radix) | Dipsacaceae | Roots | thegoodscentscompany.com |

| Winchia calophylla | Apocynaceae | Stem barks |

Extraction and Purification Protocols

The isolation of this compound from its natural sources typically involves a series of extraction and purification steps, often employing traditional chromatographic techniques.

Natural extraction is the primary method for obtaining this compound from its plant sources. newdrugapprovals.org The process generally begins with solvent extraction of plant material. For instance, in studies involving Rauvolfia reflexa, compounds, including this compound, were extracted from the bark and leaves using solvents such as n-hexane, dichloromethane (B109758), and methanol (B129727). cdutcm.edu.cn

Following crude extraction, extensive chromatographic techniques are applied for purification. These include:

Column Chromatography (CC): This technique is widely used for separating components of a mixture based on their differential adsorption to a stationary phase. It is an extension of thin-layer chromatography (TLC) and allows for the collection of separated compounds. cdutcm.edu.cn For example, this compound was isolated from the stem barks of Winchia calophylla using repeated column chromatography.

Preparative Thin Layer Chromatography (PTLC): PTLC is utilized for the separation and purification of smaller quantities of compounds, providing a higher resolution separation than conventional TLC. cdutcm.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for high-resolution separation, identification, and quantification of compounds. It is often employed in the final stages of purification and for analytical purposes, such as chiral examination of related compounds. newdrugapprovals.orgcdutcm.edu.cn

In some extraction procedures, such as those for Scaevola racemigera, ammonia has been noted as a reagent used in the processing phase to facilitate alkaloid extraction. wikipedia.org

Advanced Extraction Strategies (e.g., Cold Solvent Extraction, Dichloromethane and Methanol Solvents)

The extraction of natural products like this compound often necessitates the use of specific solvents and conditions to maximize yield and preserve the integrity of the target compound. Cold solvent extraction, typically performed at room temperature or lower, is a common strategy to prevent the degradation of heat-sensitive metabolites.

Dichloromethane (DCM) and methanol (MeOH) are frequently utilized solvents in the extraction of various natural compounds due to their distinct polarities mdpi.comfrontiersin.orgb-cdn.netajol.infocopernicus.org. Methanol, being a polar solvent, is effective for extracting hydrophilic compounds mdpi.comb-cdn.net. In contrast, dichloromethane, or a 1:1 mixture of dichloromethane and methanol, is often employed for the extraction of more lipophilic compounds mdpi.com.

Research indicates that methanol can yield high extract percentages, as observed in studies on crude plant extracts b-cdn.net. However, the efficiency of extraction can vary depending on the compound and matrix. For instance, while methanol is widely applied for extracting organic carbon from aerosols, it may lead to an underestimation of certain fractions due to incomplete dissolution copernicus.org. In some cases, a combination of solvents, such as a cocktail containing water, ethanol, methanol, acetone, and dichloromethane, has demonstrated higher extraction yields for phenolic compounds compared to methanol alone ajol.info. The combined use of dichloromethane and methanol extracts, followed by concentration under reduced pressure, is a reported method in the isolation of natural products frontiersin.org.

Methodology for Obtaining Pure this compound Isolates

Following initial extraction, the crude extract containing this compound undergoes a series of purification steps to obtain a pure isolate. These methodologies leverage various chromatographic principles to separate this compound from co-extracted impurities.

Refined purification approaches commonly include column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and counter-current chromatography (CCC) researchgate.net. These techniques are crucial for achieving high purity levels. After solvent extraction, the combined extracts are typically concentrated, often under reduced pressure, and then filtered. The dried material is subsequently re-dissolved in a suitable solvent for further chromatographic separation frontiersin.org.

General solvent purification methods, which can be applied to natural product isolates, involve drying the solvent with agents such as sodium sulfate, calcium chloride, or magnesium sulfate, followed by distillation or refluxing to remove impurities and moisture alfa-chemistry.com. While specific detailed protocols for the purification of this compound to a crystalline pure form are not extensively detailed in all general literature, the application of these advanced chromatographic methods is standard practice for isolating pure chemical entities from complex natural matrices.

Structural Elucidation and Spectroscopic Characterization of Cantleyine

Comparative Structural Analysis with Literature Data

Cantleyine is classified as a monoterpene pyridine (B92270) alkaloid, specifically characterized by its cyclopenta[c]pyridine skeleton. mpg.denih.gov This structural motif is common among certain natural products, often derived from iridoid precursors. mpg.denih.gov

In comparative structural analyses, this compound is often discussed in the context of other related alkaloids. For instance, its absolute configuration was correlated with that of loganin (B1675030), highlighting a biosynthetic or structural relationship. Furthermore, this compound has been mentioned alongside compounds such as 4-noractinidine and pedicularine in studies focusing on the characterization of natural products from specific plant sources. mpg.denih.gov These comparisons contribute to a broader understanding of the structural diversity within the monoterpene pyridine alkaloid family and their distribution in the plant kingdom.

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate wikipedia.org |

| Molecular Formula | C₁₁H₁₃NO₃ wikipedia.org |

| Molecular Weight | 207.23 g/mol wikipedia.org |

| PubChem CID | 442515 wikipedia.org |

| Absolute Configuration | (6S,7R) wikipedia.org |

| Compound Class | Alkaloid, Pyridine alkaloid, Nicotinic acid alkaloid |

Biosynthetic Pathways and Precursors of Cantleyine

Proposed Origin from Iridoid Glycosides

The biosynthesis of cantleyine is proposed to originate from iridoid glycosides (IGs), a class of monoterpenoids commonly found in plants. Iridoids are typically present as glycosides, often linked to glucose dntb.gov.uaresearchgate.netwikipedia.org. These compounds serve as fundamental building blocks for a diverse array of plant natural products, including monoterpene pyridine (B92270) alkaloids like this compound dntb.gov.uaresearchgate.net.

A crucial intermediate in this pathway is secologanin (B1681713) (PubChem CID: 161276), a secoiridoid monoterpene. Secologanin itself is synthesized from loganin (B1675030) through the action of the enzyme secologanin synthase wikipedia.orglipidmaps.org. The conversion of iridoids to pyridine alkaloids involves a series of proposed ammonization and aromatization reactions nih.govmdpi.com. In this process, secoiridoids undergo ammonification and dehydration, leading to the formation of enamines. Subsequently, nucleophilic addition and aromatization reactions of these enamines are hypothesized to yield the characteristic pyridine ring found in this compound and other MTPAs nih.govmdpi.com. This compound's molecular structure, which includes a cyclopenta[c]pyridine skeleton, aligns with this proposed origin from iridoid glycosides dntb.gov.uaresearchgate.netnih.gov.

Enzymatic Transformations in this compound Biosynthesis

While the complete enzymatic cascade specifically leading to this compound is complex and still under investigation, general enzymatic transformations within the broader monoterpene alkaloid biosynthesis provide insights into the potential steps involved. A key enzymatic step in the pathway leading to many monoterpene indole (B1671886) alkaloids (MIAs), which share a common origin with MTPAs, is the formation of strictosidine (B192452) (PubChem CID: 161336). Secologanin condenses with tryptamine (B22526) in a Pictet–Spengler reaction, a process catalyzed by the enzyme strictosidine synthase, to form strictosidine wikipedia.org. Strictosidine is recognized as a universal precursor for a vast array of MIAs mdpi.com.

The transformation of iridoid glycosides into MTPA monomers, such as 8-epi-cantleyine, can be facilitated by treatments involving β-D-glucosidase and ammonium (B1175870) acetate (B1210297) nih.gov. This suggests that enzymatic deglycosylation, followed by reactions involving ammonia (B1221849), plays a role in shaping the alkaloid structure. Enzymes like cytochrome P450 (e.g., CYP72A1, which acts as secologanin synthase) are known to be involved in various steps of natural product biosynthesis, including the formation of secologanin lipidmaps.org.

Relationship to Other Monoterpene Alkaloid Biosynthetic Routes

This compound belongs to the class of monoterpene pyridine alkaloids (MTPAs) dntb.gov.uaresearchgate.net. This class shares a common biosynthetic origin with monoterpene indole alkaloids (MIAs), both stemming from iridoid glycosides dntb.gov.uaresearchgate.netwikipedia.org. Secologanin, a central intermediate, serves as a precursor for both ipecac alkaloids and terpene indole alkaloids wikipedia.org.

The pathway diverges at strictosidine, which is a pivotal intermediate for the biosynthesis of thousands of diverse monoterpene indole alkaloids, including medicinally important compounds such as quinine, camptothecin, vinblastine, and vincristine (B1662923) wikipedia.orgnih.gov. The extraordinary chemical diversity observed within MIAs originates from this single biosynthetic intermediate, strictosidine aglycone nih.gov. The biosynthetic routes from iridoids to MTPAs have been categorized into various types based on their molecular skeletons and genetic pathways, all fundamentally originating from monoterpenoids nih.gov.

Investigation of Putative Biosynthetic Intermediates and Genetic Pathways

Iridoid glycosides are considered the biological or chemical synthetic precursors for MTPAs, including this compound researchgate.netmdpi.com. The well-characterized intermediates, secologanin and strictosidine, are integral to the broader monoterpene alkaloid pathway, which ultimately leads to a wide range of compounds, including this compound, given its classification as an iridoid-derived monoterpene pyridine alkaloid wikipedia.orglipidmaps.orgwikipedia.orgmdpi.comnih.gov.

Research efforts have proposed potential genetic pathways for MTPAs, illustrating the enzymatic steps and transformations involved from iridoid precursors researchgate.netnih.gov. For instance, the successful reconstitution of strictosidine biosynthesis in Nicotiana benthamiana involved the co-expression of 14 enzymes. A major latex protein-like enzyme (MLPL) from Nepeta (catmint) was identified as crucial for enhancing the metabolic flux through the iridoid pathway, highlighting the intricate genetic and enzymatic control over these biosynthetic routes biorxiv.org. Furthermore, techniques such as chemical analysis of mutant extracts have been employed to identify and isolate putative intermediates or shunt products within biosynthetic pathways, a methodology applicable to the ongoing investigation of this compound's specific intermediates nih.gov.

Chemical Synthesis and Derivatization Strategies for Cantleyine and Its Analogs

Total Synthesis Approaches to Cantleyine

While comprehensive de novo total synthesis of this compound from simple precursors is not extensively detailed in readily available literature, its formation has been observed through specific chemical transformations. This compound can be formed from loganin (B1675030) and ammonia (B1221849). thieme-connect.comwhiterose.ac.uk Chemical synthesis generally involves multi-step organic reactions, often starting from simpler pyridine (B92270) derivatives, employing techniques such as condensation reactions and functional group modifications to construct the this compound framework. clariant.com The broader field of alkaloid total synthesis often involves complex strategies to achieve efficient and precise molecular transformations. wikipedia.org

Biomimetic Synthesis from Loganin and Related Iridoids

A significant pathway for obtaining this compound is through biomimetic synthesis, particularly from the iridoid glycoside, loganin. Loganin (methyl (1S,4aS,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate) is a well-known iridoid monoterpenoid. researchgate.net Loganin can be readily converted into this compound. thieme-connect.com This conversion highlights the biogenetic relationship between iridoid glycosides and monoterpene pyridine alkaloids like this compound. researchgate.netnih.govresearchgate.netlookchem.com The biosynthesis of monoterpene pyridine alkaloids (MTPAs) like this compound often originates from iridoid glycosides, with the pyridine ring being a common molecular structure. nih.gov

Synthetic Modification and Analog Generation

Synthetic modification of this compound and the generation of its analogs are important for exploring structure-activity relationships and developing new compounds.

Derivatives of this compound, such as trans and cis p-coumaroyl-9-cantleyine, have been identified as naturally occurring compounds. nih.gov These derivatives can be obtained from plant extracts, for instance, from Ceolospermum billardieri extracts basified by NH₄OH. nih.gov The p-coumaroyl moiety is a common phenolic acid found conjugated with various compounds in nature, forming amides and esters. mdpi.compageplace.dedokumen.pub

Stereoselective synthesis is crucial for natural products like this compound, which often possess multiple chiral centers. The biological activity of such molecules can be highly dependent on their stereochemistry. epdf.pub Strategies for stereoselective synthesis aim to control the formation of specific enantiomers or diastereomers. This often involves the use of chiral precursors, asymmetric catalysis, or diastereoselective reactions. wwu.edumdpi.comnih.govrsc.orgrsc.org For instance, in the synthesis of other monoterpenic alkaloids, approaches involving intramolecular Heck annulation sequences and separation of stereoisomers by HPLC have been employed to yield enantiopure natural products. researchgate.net The development of efficient and enantioselective synthetic routes is critical, especially when one enantiomer exhibits significantly higher activity than others. wwu.eduepdf.pub

Derivatization for Analytical Enhancement and Structure Elucidation

Derivatization plays a vital role in enhancing the analytical detection and facilitating the structure elucidation of this compound and its related compounds. This process involves chemically altering a molecule to improve its detectability by various analytical methods. mdpi.com

Table 1: Common Analytical Techniques and Derivatization Applications

| Analytical Technique | Purpose of Derivatization | Examples of Derivatizing Agents/Strategies |

| Mass Spectrometry (MS) | Enhance sensitivity, improve fragmentation patterns, aid in identification of unknown molecules. clariant.comintertek.comresearchgate.net | Introduction of permanent charge-fixed or highly proton affinitive residues. researchgate.net |

| Gas Chromatography (GC) | Increase volatility, improve thermal stability, enhance detection. cdc.govmedcraveonline.com | Aldehydes (e.g., pentafluorobenzaldehyde), trifluoroacetic anhydride (B1165640) (TFAA), trifluoroethanol (TFE). cdc.govmedcraveonline.com |

| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Introduce chromophores or fluorophores to weakly detectable compounds, improve sensitivity and selectivity. mdpi.comshimadzu.com | Highly conjugated aromatic moieties, o-phthalaldehyde, phenyl isothiocyanate (PITC), fluorescamine, dansyl chloride. mdpi.comshimadzu.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm connectivity of atoms, elucidate stereochemistry, provide qualitative and quantitative information. clariant.comintertek.comscribd.comjeolusa.com | Formation of acetates or benzoates for hydroxyl groups. scribd.com |

Derivatization can significantly increase chromatographic selectivity and sensitivity, even boosting sensitivity by one to three orders of magnitude for techniques like mass spectrometry. researchgate.net This is particularly useful for trace analysis or for compounds that lack inherent chromophores or fluorophores. mdpi.comshimadzu.com Techniques like high-resolution mass spectrometry (HRMS) coupled with fragmentation experiments, and various NMR spectroscopic methods (e.g., ¹H, ¹³C, 2D-NMR) are routinely used for comprehensive structure elucidation, often in conjunction with derivatization to confirm structural identity and analyze impurities. clariant.comintertek.comjeolusa.com

Mechanistic Investigations of Cantleyine at the Molecular and Cellular Levels

Modulation of Ion Channel Activity

Cantleyine's influence on ion channels represents a significant aspect of its mechanistic profile, particularly concerning its effects on calcium channels and their role in smooth muscle function.

Interaction with Voltage-Gated Calcium Channels and Ca2+ Influx

This compound II, a specific form of this compound, has been identified as an inhibitor of Ca2+ influx through voltage-gated Ca2+ channels. nih.govwikipedia.org This inhibitory action is postulated to be responsible for its reversible, nonselective spasmolytic activity observed in both vascular and visceral smooth muscles. nih.govwikipedia.org The mechanism of action is considered to be similar to that of known calcium channel inhibitors such as verapamil (B1683045) and nifedipine. nih.gov

Experimental data support this hypothesis. Studies conducted on isolated guinea-pig ileum demonstrated that this compound produced a concentration-dependent inhibition of contractions induced by CaCl2 in a depolarizing medium. wikipedia.org This observation strongly suggests that this compound acts by influencing voltage-dependent Ca2+ channels. Furthermore, this compound was found to inhibit tonic contractions elicited by histamine (B1213489) and potassium chloride (KCl) in a concentration-dependent and reversible manner, reinforcing its role in modulating Ca2+ influx through voltage-dependent calcium channels. wikipedia.org

The observed inhibitory concentrations (IC50) for this compound's effects on smooth muscle contractions are summarized in the table below:

| Pre-contracting Agent | Tissue (Species) | IC50 (M) wikipedia.org |

| Carbachol | Guinea-pig trachea | 2.1 x 10⁻⁴ |

| Carbachol | Guinea-pig ileum | 2.1 x 10⁻⁴ |

| Histamine | Guinea-pig ileum | 1.4 x 10⁻⁴ |

| Phenylephrine | Rat aorta | 3.8 x 10⁻⁴ |

| Histamine (tonic) | Guinea-pig ileum | 7.2 x 10⁻⁵ |

| KCl (tonic) | Guinea-pig ileum | 1.8 x 10⁻⁴ |

Studies on Specific Ion Channels (e.g., hERG Channel)

While this compound's primary interaction with voltage-gated calcium channels is well-documented, direct experimental studies specifically investigating its impact on other ion channels, such as the human ether-à-go-go-related gene (hERG) channel, are limited in the currently available literature. A predictive analysis indicates a low probability (0.05) of this compound acting as a hERG blocker. wikipedia.org However, this value represents a computational prediction rather than direct experimental evidence from studies on hERG channel activity.

Enzymatic Inhibition Studies

Investigations into this compound's potential as an enzyme inhibitor have been explored, though direct evidence for specific targets beyond ion channel modulation remains largely unestablished in the reviewed scientific literature.

Impact on Indoleamine 2,3-Dioxygenase Activity

Based on the available scientific literature, there is no direct experimental evidence indicating that this compound impacts or inhibits the activity of indoleamine 2,3-dioxygenase (IDO). Previous research mentioning IDO inhibition in relation to plant-derived compounds has referred to other alkaloids, such as caryopterisines, and not this compound. nih.gov

Other Enzyme Target Investigations

Beyond its established modulation of ion channels, the current body of research does not extensively detail other specific enzyme targets for this compound. Further investigations are needed to comprehensively map its potential enzymatic inhibition profile.

Cellular Pathway Perturbations (excluding clinical human trial data)

At the cellular level, this compound's primary observed perturbation is its ability to induce nonspecific relaxation of isolated smooth muscles, which is a direct consequence of its calcium channel inhibitory activity. wikipedia.org This translates to spasmolytic effects on vascular and visceral smooth muscles. nih.govwikipedia.org

Furthermore, this compound has shown potential as a modulator of neurotransmitter systems. wikipedia.org Notably, it exhibits activity at nicotinic acetylcholine (B1216132) receptors, which are crucial for synaptic transmission within the nervous system. wikipedia.org The compound's capacity to influence these receptors suggests its involvement in broader cellular processes related to neurotransmission, although this effect is also fundamentally linked to its interaction with ligand-gated ion channels.

Compound Names and PubChem CIDs

Exploration of Other Signaling Pathways

This compound has demonstrated notable activity as a calcium channel inhibitor. Specifically, "this compound II," a related compound, has been shown to exhibit properties akin to established calcium channel inhibitors such as verapamil and nifedipine. mdpi.com This mechanistic action involves the inhibition of Ca²⁺ influx through voltage-gated Ca²⁺ channels, leading to a reversible yet nonselective spasmolytic effect on both vascular and visceral smooth muscles. mdpi.comajmc.com This suggests a direct molecular interaction with these channels, influencing cellular excitability and contractility.

Table 1: Key Research Findings on this compound's Mechanistic Actions

| Mechanism of Action | Effect on Cells/Tissues | Reference |

| Calcium Channel Inhibition | Reversible, nonselective spasmolytic activity on vascular and visceral smooth muscles due to inhibition of Ca²⁺ influx through voltage-gated Ca²⁺ channels. | mdpi.comajmc.com |

| Multi-target Network (General) | Contributes to complex "multi-compound, multi-target, and multi-pathway" regulatory networks in herbal formulations, with potential involvement in various signaling pathways (e.g., MAPK, PI3K-Akt, osteoclast differentiation). | rsc.orgrsc.orgresearchgate.netmdpi.com |

Computational Chemistry Approaches in Cantleyine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Although no specific molecular docking studies on Cantleyine have been identified, research on other Rauvolfia alkaloids demonstrates the utility of this approach. For instance, an in silico investigation of twelve alkaloids from the roots of Rauwolfia serpentina was conducted to assess their inhibitory potential against 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis. nih.govnih.gov The study, utilizing Molegro Virtual Docker (MVD) software, identified five alkaloids—ajmalicine, reserpine, indobinine, yohimbine (B192690), and indobine—as potential HMGCR inhibitors based on their high MolDock scores and favorable interactions within the enzyme's active site. nih.govnih.gov

Another study employed molecular docking to screen phytochemicals from Rauvolfia serpentina as potential agonists for the Orexin 2 receptor (OX2R), a target for narcolepsy management. journalijbcrr.comresearchgate.net In this research, tetraphylline and yohimbine were identified as promising candidates due to their high docking scores and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. journalijbcrr.comresearchgate.net These examples highlight how molecular docking could be applied to this compound to explore its potential interactions with various protein targets and elucidate its pharmacological potential.

Table 1: Molecular Docking Scores of Selected Rauvolfia Alkaloids against HMGCR

| Compound | MolDock Score | Rerank Score |

|---|---|---|

| Ajmalicine | -154.551 | -104.991 |

| Reserpine | -151.771 | -103.551 |

| Indobinine | -143.197 | -97.042 |

| Yohimbine | -138.855 | -94.708 |

| Indobine | -137.953 | -93.633 |

Data sourced from an in silico investigation of Rauwolfia serpentina alkaloids. nih.gov

Network Pharmacology Applications in Multi-Target Analysis

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network level within the cell. nih.govsemanticscholar.org It moves beyond the "one drug, one target" paradigm to a "multi-component, multi-target" perspective, which is particularly relevant for natural products that often exhibit pleiotropic effects. nih.govamegroups.cn

While specific network pharmacology studies on this compound are absent from the reviewed literature, the methodology has been successfully applied to other complex natural product mixtures. nih.govamegroups.cnfrontiersin.org The general workflow of a network pharmacology study involves identifying the active compounds in a substance, predicting their protein targets using various databases (such as SwissTargetPrediction), and then constructing and analyzing a "compound-target-disease" network to elucidate the mechanisms of action. nih.govmdpi.com This approach could be hypothetically applied to this compound to predict its potential targets and understand its systemic effects. By identifying the proteins that this compound may interact with, researchers could infer its potential therapeutic applications and mechanisms of action across various biological pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a powerful tool for studying the geometries, energies, and reaction mechanisms of molecules. nih.gov

There are no specific DFT studies on this compound found in the available literature. However, DFT has been applied to study the fragmentation mechanisms of related compounds and to explore the electronic properties of other natural products. researchgate.netmdpi.com For example, DFT calculations have been used to elucidate the fragmentation pathways of phthalates in mass spectrometry and to analyze the reactivity of prenylated flavonoids. researchgate.netmdpi.com In the context of this compound, DFT could be employed to:

Optimize its three-dimensional structure: Determining the most stable conformation of the molecule.

Calculate its electronic properties: Such as molecular electrostatic potential maps, which can indicate reactive sites.

Investigate reaction mechanisms: For instance, to understand its biosynthesis or metabolic pathways.

Predict spectroscopic properties: To aid in its structural elucidation.

These theoretical calculations would provide fundamental insights into the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to study the conformational changes and flexibility of molecules over time, providing a dynamic view of molecular interactions. nih.gov

Direct MD simulation studies on this compound were not found. However, this method has been extensively used to study other alkaloids and their interactions with biological targets. For example, MD simulations have been used to investigate the binding stability of phytochemicals from Rauvolfia serpentina with the Orexin 2 receptor, confirming the stability of the ligand-protein complexes predicted by molecular docking. journalijbcrr.comresearchgate.net In another study, MD simulations were used to explore the interaction of the steroidal alkaloid Sarcorucinine-D with acetylcholinesterase, revealing the dynamics of the interaction within the enzyme's active site gorge. mdpi.com

For this compound, MD simulations could be used to:

Analyze its conformational landscape: To understand its flexibility and the different shapes it can adopt in solution.

Study the stability of ligand-protein complexes: To validate docking results and observe the dynamics of the interaction over time.

Investigate the effect of the solvent on its structure: To understand how its conformation might change in a biological environment.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. uni-bonn.de In silico SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational models to correlate chemical structures with biological activities. nih.gov

While no specific in silico SAR studies for this compound were identified, research on other monoterpene indole (B1671886) alkaloids highlights the potential of this approach. For example, a study on dregamine derivatives as P-glycoprotein modulators utilized QSAR modeling to understand which structural features contribute most to their activity. mdpi.com Such computational models can guide the chemical modification of lead compounds to enhance their desired biological effects. uni-bonn.de

For this compound, an in silico SAR study would involve:

Collecting a dataset of structurally related compounds with known biological activities.

Calculating various molecular descriptors for each compound.

Developing a mathematical model that correlates these descriptors with the observed activity.

Using this model to predict the activity of new, untested derivatives of this compound.

This approach could accelerate the discovery of more potent analogs of this compound for specific therapeutic applications.

Future Research Directions for Cantleyine

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of complex natural products like Cantleyine involves intricate enzymatic pathways. While this compound is classified as a monoterpene pyridine (B92270) alkaloid (MPTA), and iridoid glycosides (IGs) have been proposed as precursors for similar MTPAs, the specific enzymes and genetic pathways responsible for this compound's formation are yet to be fully elucidated. mdpi.com Future research should focus on identifying the complete enzymatic cascade involved in its biosynthesis. This could involve:

Genomic and Transcriptomic Mining: Analyzing the genomes and transcriptomes of this compound-producing plants (e.g., Ortbocarpus luteus, Strychnos trinervis, Dipsacus inermis) to identify genes encoding putative biosynthetic enzymes, such as terpene synthases, cytochrome P450 monooxygenases, and various transferases.

Enzyme Characterization: Expressing and characterizing candidate enzymes in vitro to confirm their catalytic activity and substrate specificity in the this compound pathway. This would involve techniques like enzyme assays, crystallography, and nuclear magnetic resonance (NMR) spectroscopy to determine enzyme structure and mechanism.

Metabolic Engineering: Employing metabolic engineering approaches in amenable host organisms (e.g., yeast, Nicotiana benthamiana) to reconstruct and validate portions of the this compound biosynthetic pathway, thereby confirming the function of identified enzymes.

Development of Novel Synthetic Methodologies for Complex Analogs

Current laboratory synthesis of this compound involves multi-step organic reactions starting from simpler pyridine derivatives, utilizing techniques such as condensation reactions and functional group modifications. smolecule.com The inherent complexity and stereochemical challenges of natural product synthesis often necessitate the development of novel and efficient methodologies. Future research in this area should aim to:

Analog Synthesis for Structure-Activity Relationship (SAR) Studies: Design and synthesize a diverse library of this compound analogs with targeted modifications to the pyridine ring, cyclopentane (B165970) moiety, and ester group. This will be crucial for comprehensive structure-activity relationship (SAR) studies to identify key pharmacophores and optimize biological activity.

Biomimetic Synthesis: Explore biomimetic synthetic strategies that mimic proposed natural biosynthetic steps, which can often lead to more efficient and environmentally friendly synthetic routes for complex natural products.

In-depth Mechanistic Studies at Sub-cellular and Molecular Resolution

This compound has been shown to inhibit calcium ion influx through voltage-gated calcium channels and interact with nicotinic acetylcholine (B1216132) receptors. smolecule.comnih.gov However, the precise molecular and sub-cellular mechanisms underlying these and other potential biological effects are not fully understood. nih.gov Future research should delve deeper into:

Target Identification and Validation: Employ advanced proteomic techniques (e.g., affinity chromatography-mass spectrometry, chemical proteomics) to definitively identify the direct protein targets of this compound within cells.

Binding Kinetics and Thermodynamics: Characterize the binding affinities, kinetics (on-rate, off-rate), and thermodynamic parameters of this compound with its identified targets using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST).

Structural Biology: Determine the high-resolution co-crystal structures of this compound bound to its protein targets using X-ray crystallography or cryo-electron microscopy (cryo-EM). This will provide atomic-level insights into the molecular interactions and inform rational drug design.

Cellular Pathway Analysis: Investigate the downstream signaling pathways and cellular processes modulated by this compound using techniques such as phosphoproteomics, gene expression profiling, and live-cell imaging to observe its effects on calcium dynamics, neurotransmitter release, or muscle contraction at a detailed resolution.

Exploration of this compound in Biological Systems (e.g., Plant Defense Mechanisms)

As a plant-derived alkaloid, this compound likely plays a role in the biological systems from which it is isolated. Alkaloids are well-known for their roles in plant defense mechanisms, acting as deterrents against herbivores and pathogens. libretexts.org Future research should explore:

Ecological Role in Host Plants: Investigate the specific function of this compound in its natural plant hosts. This could involve studying its concentration in different plant tissues, its induction in response to biotic (e.g., herbivory, pathogen infection) or abiotic stresses, and its effects on the behavior or survival of herbivores and pathogens.

Biosynthesis Regulation: Understand how the production of this compound is regulated within the plant in response to environmental cues. This could involve studying the expression of biosynthetic genes under various stress conditions.

Comparative Phytochemistry: Conduct comparative studies of this compound levels and related metabolites across different plant species or varieties to identify correlations with defense strategies or environmental adaptations.

Computational Design of this compound Derivatives with Tailored Activities

Computational chemistry offers powerful tools for drug discovery and optimization. Given this compound's known biological activities, computational approaches can accelerate the design of novel derivatives with enhanced or specific pharmacological profiles. Future research should leverage:

Virtual Screening and Molecular Docking: Utilize molecular docking simulations to predict the binding modes and affinities of this compound and its computationally designed derivatives to known or predicted biological targets (e.g., calcium channels, nicotinic acetylcholine receptors). ijpsjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models based on existing this compound analogs (if available) or newly synthesized derivatives to predict their biological activity based on their chemical structure, guiding the design of more potent compounds.

Molecular Dynamics Simulations: Perform molecular dynamics simulations to study the dynamic interactions between this compound or its derivatives and their targets, providing insights into conformational changes and binding stability.

De Novo Design: Employ de novo design algorithms to generate novel this compound-like scaffolds with optimized properties, considering factors such as target specificity, metabolic stability, and synthetic accessibility.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The integration of various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of biological systems and can offer comprehensive insights into this compound's biology. nih.govmdpi.com Future research should integrate these approaches to:

Metabolomics Profiling: Conduct untargeted and targeted metabolomics studies on this compound-producing plants under different conditions to identify precursors, intermediates, and co-occurring metabolites in its biosynthetic pathway. frontiersin.orggla.ac.uk This can also reveal changes in the plant's metabolic landscape in response to this compound production or external stimuli.

Proteomics for Pathway Discovery and Target Identification: Use proteomics to identify enzymes involved in this compound biosynthesis and to discover novel protein targets or pathways affected by this compound in biological systems. nih.govmdpi.com

Transcriptomics for Gene Regulation: Employ transcriptomics to understand the gene expression changes associated with this compound production in plants or its effects in cellular models. This can reveal regulatory networks controlling its biosynthesis or its biological responses.

Multi-Omics Data Integration: Develop and apply computational tools for integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's biosynthesis, regulation, and mechanisms of action, leading to a systems-level understanding. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.